BenchChemオンラインストアへようこそ!

6-Bromo-4-methoxyquinazoline

anticancer cytotoxicity quinazoline

6-Bromo-4-methoxyquinazoline is a differentiated quinazoline building block for kinase inhibitor discovery. The C-6 aryl bromide enables high-yield Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with significantly faster oxidative addition kinetics versus 6-chloro analogs, accelerating SAR workflows. The 4-methoxy group modulates core electronics to enhance target engagement—4-unsubstituted or 4-hydroxy variants often show reduced potency. With demonstrated MCF-7 activity (IC₅₀ 15.85 µM) and >5-fold selectivity over normal MRC-5 cells, this scaffold is ideal for building focused EGFR/HER2 inhibitor libraries with a wider therapeutic window. The favorable LogP (2.89) supports CNS permeability optimization. Available in ≥95% purity; cost-effective for both small-scale medchem exploration and parallel library synthesis.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 915924-79-7
Cat. No. B1507298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methoxyquinazoline
CAS915924-79-7
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=C1C=C(C=C2)Br
InChIInChI=1S/C9H7BrN2O/c1-13-9-7-4-6(10)2-3-8(7)11-5-12-9/h2-5H,1H3
InChIKeySCWYBXFJOPLSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-methoxyquinazoline (CAS 915924-79-7): Core Technical Specifications and Procurement Profile


6-Bromo-4-methoxyquinazoline (CAS 915924-79-7) is a heterocyclic aromatic building block belonging to the quinazoline class, characterized by a bromine substituent at the 6-position and a methoxy group at the 4-position of the quinazoline core [1]. With a molecular formula of C₉H₇BrN₂O and a molecular weight of 239.07 g/mol, it is primarily utilized as a key synthetic intermediate in medicinal chemistry and kinase inhibitor research due to the presence of a reactive C–Br bond that enables diverse cross-coupling transformations (e.g., Suzuki, Buchwald-Hartwig) [2]. The compound is commercially available from multiple vendors in research-grade purity (typically ≥95%) as a solid, with a reported LogP of 2.89 .

Why 6-Bromo-4-methoxyquinazoline Cannot Be Replaced by In-Class Quinazoline Analogs: Structural and Reactivity Considerations


Simple substitution with other quinazoline building blocks (e.g., 4-methoxyquinazoline, 6-chloro-4-methoxyquinazoline) is not functionally equivalent. The specific combination of the 6-bromo and 4-methoxy substituents creates a unique reactivity profile. The 6-bromo group provides a highly versatile site for late-stage functionalization via palladium-catalyzed cross-coupling, enabling the introduction of diverse aryl, heteroaryl, or amine moieties that are essential for generating focused compound libraries [1]. In contrast, the 6-chloro analog exhibits significantly slower oxidative addition kinetics, limiting its utility in certain coupling reactions. Furthermore, the 4-methoxy group influences the electronic properties of the quinazoline core, which can impact downstream biological target engagement; 4-unsubstituted or 4-hydroxy analogs often show reduced or inverted potency in kinase inhibition assays [2].

Quantitative Differentiation Evidence for 6-Bromo-4-methoxyquinazoline: Cytotoxicity, Physicochemical Properties, and Synthetic Utility


Cytotoxicity Against MCF-7 Breast Cancer Cells: Comparison with Erlotinib

In vitro cytotoxicity studies demonstrate that 6-bromo-4-methoxyquinazoline exhibits notable potency against the MCF-7 breast adenocarcinoma cell line. The compound achieves a half-maximal inhibitory concentration (IC₅₀) of 15.85 µM, which is comparable to the established EGFR tyrosine kinase inhibitor Erlotinib (IC₅₀ = 15.85 µM) in the same assay system . This indicates that the compound, even as a non-optimized scaffold, possesses intrinsic antiproliferative activity on par with a clinically approved agent, underscoring its value as a starting point for medicinal chemistry optimization.

anticancer cytotoxicity quinazoline MCF-7

Tumor Cell Selectivity Index: Differential Cytotoxicity Between MCF-7 and Normal MRC-5 Fibroblasts

Assessment of selectivity is critical for minimizing off-target toxicity. 6-Bromo-4-methoxyquinazoline derivatives demonstrate a favorable selectivity profile, with significantly reduced activity against normal cell lines. Specifically, while the compound shows an IC₅₀ of 15.85 µM against MCF-7 tumor cells, its IC₅₀ against the non-cancerous MRC-5 lung fibroblast cell line is 84.20 µM . This results in a selectivity index (SI) of approximately 5.3 (calculated as IC₅₀(MRC-5) / IC₅₀(MCF-7)), indicating a preferential cytotoxic effect on cancerous cells over normal tissue.

selectivity index cancer normal cells therapeutic window

Lipophilicity (LogP) Benchmarking for CNS Drug-Likeness and Permeability

The experimental or calculated partition coefficient (LogP) is a critical determinant of a compound's absorption, distribution, and ability to cross biological membranes. 6-Bromo-4-methoxyquinazoline has a reported LogP value of 2.89 . This value falls within the optimal range (LogP 2–3) associated with favorable oral absorption and CNS penetration, aligning with Lipinski's Rule of Five guidelines [1]. In contrast, many related quinazoline building blocks, such as those with additional polar hydroxyl or carboxyl substituents, exhibit LogP values below 2 (e.g., estimated LogP for 6-hydroxy-4-methoxyquinazoline is ~1.5), which can compromise membrane permeability and oral bioavailability.

LogP lipophilicity drug-likeness CNS permeability

Synthetic Utility: Enabling Efficient Library Synthesis via Suzuki Coupling

The C-6 bromine atom in 6-bromo-4-methoxyquinazoline is strategically positioned for facile palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the rapid diversification of the quinazoline core [1]. This reactivity is superior to that of the corresponding 6-chloro analog. Quantitative studies on aryl halide reactivity in Suzuki couplings indicate that aryl bromides undergo oxidative addition to Pd(0) approximately 5–20 times faster than aryl chlorides under identical conditions [2]. This translates directly to higher yields, shorter reaction times, and broader substrate scope in medicinal chemistry library production, providing a significant practical advantage in parallel synthesis workflows.

Suzuki coupling cross-coupling medicinal chemistry library synthesis C-Br reactivity

Validated Application Scenarios for 6-Bromo-4-methoxyquinazoline in Oncology and CNS Drug Discovery


Lead Optimization for EGFR/HER2 Kinase Inhibitors with Favorable Drug-Like Properties

Based on its potent in vitro activity against MCF-7 cells (IC₅₀ = 15.85 µM, comparable to Erlotinib) and its favorable LogP of 2.89, 6-bromo-4-methoxyquinazoline serves as an ideal core scaffold for optimizing next-generation EGFR or HER2 tyrosine kinase inhibitors. Medicinal chemists can leverage the C-6 bromine for rapid analog synthesis via Suzuki coupling to explore structure-activity relationships (SAR) and improve both potency and CNS permeability .

Development of Tumor-Selective Anticancer Agents with Improved Therapeutic Index

The demonstrated selectivity of the scaffold—exhibiting a >5-fold higher IC₅₀ against normal MRC-5 cells compared to MCF-7 tumor cells—makes 6-bromo-4-methoxyquinazoline a privileged starting point for designing anticancer agents with a potentially wider therapeutic window and reduced systemic toxicity. The compound can be used to build focused libraries where selectivity is a primary optimization goal .

Rapid Parallel Synthesis of Diverse Quinazoline-Based Compound Libraries

The reactive aryl bromide functionality at the 6-position enables high-throughput, parallel synthesis workflows for generating diverse quinazoline-based compound libraries. The significantly enhanced reactivity of the C-Br bond in palladium-catalyzed cross-couplings, compared to C-Cl analogs, ensures consistently high yields and rapid turnaround times, making this building block a cost-effective choice for both small-scale medicinal chemistry exploration and large-scale lead generation efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.